molecular formula C18H15F2N3O2 B3007966 N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-38-9

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B3007966
CAS No.: 1115871-38-9
M. Wt: 343.334
InChI Key: QYAQYCZBYHBBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule featuring a quinazoline core substituted with an ethyl group at position 2 and an acetamide linker connected to a 2,5-difluorophenyl moiety. The compound’s design integrates fluorinated aromatic systems and heterocyclic scaffolds, which are common in medicinal chemistry for enhancing metabolic stability and target binding.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAQYCZBYHBBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Acetamide Linkage: The final step involves the coupling of the quinazoline derivative with the difluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds with quinazoline cores are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and substituent effects. Data are derived from analogs in the provided evidence.

Structural and Functional Analogues

N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51) Core Structure: 1,2,4-triazole instead of quinazoline. Substituents: Ethoxy group at position 3, 2,5-difluorophenyl at position 5, and phenylthio-acetamide linker. Yield: 42.4%; Melting Point: 156–158°C. The phenylthio group enhances lipophilicity, which could influence membrane permeability .

N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 52)

  • Substituents : 4-tert-Butylphenyl and methoxy groups.
  • Yield : 42.3%; Melting Point : 167–169°C.
  • Comparison : The tert-butyl group increases hydrophobicity, which may improve target binding but reduce aqueous solubility. The higher melting point compared to Compound 51 suggests greater crystallinity .

Goxalapladib (CAS-412950-27-7)

  • Core Structure : 1,8-Naphthyridine with a trifluoromethylbiphenyl group.
  • Substituents : Difluorophenyl-ethyl and piperidinyl-methoxyethyl groups.
  • Application : Atherosclerosis treatment.
  • Comparison : The naphthyridine core and trifluoromethyl group enhance metabolic stability and target affinity. The larger molecular weight (718.80 g/mol) may impact pharmacokinetics compared to the quinazoline-based target compound .

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS-573931-40-5) Substituents: Furan-2-yl and ethyl-triazole groups. The ethyl group on triazole aligns with the ethyl substitution on the target’s quinazoline core .

Data Table: Key Properties of Analogues

Compound ID/Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound Quinazoline 2-Ethyl, 2,5-difluorophenyl N/A N/A High fluorination for stability
Compound 51 1,2,4-Triazole Ethoxy, 2,5-difluorophenyl, phenylthio 42.4 156–158 Balanced lipophilicity
Compound 52 1,2,4-Triazole 4-tert-Butylphenyl, methoxy 42.3 167–169 Enhanced crystallinity
Goxalapladib 1,8-Naphthyridine Trifluoromethylbiphenyl, difluorophenyl N/A N/A Anti-atherosclerosis activity
CAS-573931-40-5 1,2,4-Triazole Furan-2-yl, ethyl N/A N/A Polar interactions via furan

Key Findings

Core Heterocycle Impact :

  • Quinazoline (target) vs. triazole (Compounds 51–52): Quinazoline’s larger aromatic system may enhance π-π stacking with target proteins but reduce solubility compared to triazoles.
  • Naphthyridine (Goxalapladib): Offers rigidity and metabolic stability but increases molecular weight .

Fluorination Effects: The 2,5-difluorophenyl group (target and Compound 51) improves resistance to oxidative metabolism compared to mono-fluorinated analogs (e.g., Compound 54 with 2-fluorophenyl) .

Substituent Flexibility :

  • Ethyl groups (target and CAS-573931-40-5) balance steric bulk and hydrophobicity, while tert-butyl (Compound 52) may hinder solubility .

Biological Activity

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, a compound with the molecular formula C18H15F2N3O2 and CAS number 1115871-38-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a quinazoline derivative linked through an ether bond to an acetamide functional group. This structure is significant as it influences the compound's pharmacological properties.

PropertyValue
Molecular FormulaC18H15F2N3O2
Molecular Weight343.334 g/mol
CAS Number1115871-38-9
IUPAC NameN-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide

Anticancer Activity

Research indicates that quinazoline derivatives can possess anticancer properties. For example, studies have shown that certain quinazoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. The incorporation of a difluorophenyl group may enhance these effects due to increased lipophilicity and cellular uptake.

Antimicrobial Activity

The biological activity of similar thiophene-carboxamide derivatives suggests potential antimicrobial properties. While direct evidence for this compound is sparse, related compounds have demonstrated efficacy against various bacterial strains.

Research Findings

  • Structure-Activity Relationship (SAR) :
    • A study on related acetamide derivatives highlighted that modifications in the aromatic rings significantly affect bioactivity. The presence of electron-withdrawing groups like fluorine enhances potency against certain targets .
  • Toxicity Assessment :
    • Computational toxicity assessments suggest that similar compounds exhibit low toxicity profiles, making them suitable candidates for further development.
  • Case Studies :
    • In vitro studies on analogs have shown promising results in inhibiting tumor growth in specific cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit cell proliferation by interfering with cell cycle progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.